molecular formula C7H6N2O3S B1209164 5-Aminosaccharin CAS No. 22094-61-7

5-Aminosaccharin

Cat. No. B1209164
CAS RN: 22094-61-7
M. Wt: 198.2 g/mol
InChI Key: XHLASMNHDRLNJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aminosaccharides, including 5-Aminosaccharin, often involves complex chemical processes designed to introduce amino groups into saccharide structures. A notable approach described the chemical synthesis of trisaccharides that contain multiple amino groups, which are structurally related and show binding affinities to ribosomal RNA fragments, indicative of their potential in antibiotic development (Rao et al., 2006). Another synthesis method involves the polymerization of amino-deoxy-glucose derivatives to create new aminopolysaccharides (Kadokawa et al., 2000).

Molecular Structure Analysis

The molecular structure of aminosaccharides, including this compound, is characterized by the presence of nitrogen within the saccharide ring, altering its chemical behavior and reactivity. This modification impacts the molecule's interaction with other chemical entities and its overall stability (Paulsen & Todt, 1968).

Chemical Reactions and Properties

Chemical reactions involving this compound are diverse and include its role in forming glycosylamine structures, which are crucial for developing novel antibiotics and understanding the biochemical interactions within biological systems (Komada et al., 1980). Its reactivity also extends to interactions with copper(II) ions, showcasing its potential in bioactive material development.

Physical Properties Analysis

The physical properties of aminosaccharides are influenced by their molecular structure, particularly the presence of amino groups. These modifications can affect solubility, crystallinity, and thermal stability, which are crucial for their processing and application in various fields (Xiao & Grinstaff, 2017).

Chemical Properties Analysis

The chemical properties of this compound, like other aminosaccharides, include reactivity towards other chemical groups, stability under different conditions, and the ability to undergo specific chemical transformations. These properties are vital for synthesizing complex molecules and developing new materials with targeted biological activities (Wang et al., 2015).

Scientific Research Applications

Polysaccharide-Based Conjugates for Biomedical Applications

Polysaccharides, due to their functional groups like hydroxyl, amino, and carboxylic acid, are ideal for conjugation and have applications in drug, gene, and macromolecule delivery, tissue engineering, and other biomedical applications. They are useful for solubilization and controlled release of hydrophobic moieties, and modern conjugates are often designed to be responsive to temperature, pH, light, or specific targets (Basu et al., 2015).

Antitumor Activity of Polysaccharide-Platinum Conjugates

5-Aminosalicylic acid-modified lycium barbarum polysaccharides linked to platinum compounds show promise in constructing anticancer metal drug delivery systems. These conjugates can inhibit specific human lung cancer cells and induce DNA damage and cell cycle arrest, suggesting their potential in metal anticancer drug delivery (Wang et al., 2020).

Glycosylation and Protein Design

The sugar-amino acid linkage is crucial in the biosynthesis of glycoprotein carbohydrate units. This process, involving various monosaccharides and amino acids, results in diverse glycoprotein linkages with significant biological functions. The enzymes involved vary in intracellular action sites and have implications in human diseases where defects in saccharide-protein transfers are present (Spiro, 2002).

Cyclic Monosaccharides and their Derivatives

Cyclic monosaccharides like 5-amino-5-deoxy-D-glucose, found in specific antibiotics, are notable for their ability to form hemiacetal structures. These compounds demonstrate reactivity that is significant for chemical synthesis and have potential applications in pharmaceuticals (Paulsen & Todt, 1968).

Design of α-Selective Glycopyranosyl Donors

The development of α-selective glycosylation strategies is crucial for understanding the roles of oligosaccharides in biology and medicine. This involves synthesizing defined oligosaccharides and their derivatives, contributing to biological and immunological research (Komarova et al., 2016).

Sugar Amino Acids (SAAs) and Glycomimetics

Monosaccharides, including sugar amino acids (SAAs), are key building blocks for synthesizing complex oligomers and natural products. SAAs can be designed to resemble dipeptides, offering a conformational bias for linear or cyclic oligopeptide structures. This has implications in drug discovery and template-based combinatorial approaches (Risseeuw et al., 2008).

Aminoglycoside Antibiotic Mimetics

Structurally related trisaccharides containing amino groups have been synthesized, showing potential for the development of new antibiotics targeting ribosomal RNA. This demonstrates the role of small structural changes in saccharides affecting binding affinity and drug development (Rao et al., 2006).

Enhanced Production of 5-Aminovaleric Acid

Metabolic engineering of Corynebacterium glutamicum for the production of 5-aminovaleric acid (5AVA) from glucose demonstrates the potential of using genetically modified microorganisms for the synthesis of important chemicals. This process utilizes key enzymes and offers a sustainable approach for producing industrial chemicals from renewable resources (Shin et al., 2016).

Fluorescent Analysis of Polysaccharides

Using 2-aminobenzamide (2-AB) labeling of polysaccharides for fluorescent detection helps in tracking polysaccharide internalization and bioavailability. This method aids in understanding the absorption mechanism of polysaccharides in biological systems (Yang et al., 2022).

Guar Gum Based pH Sensitive Drug Delivery

Graft copolymerization of guar gum with 2-hydroxyl ethyl methacrylate (PHEMA) demonstrates the development of pH-sensitive drug delivery carriers, suitable for gastrointestinal tract conditions. This highlights the potential of modified polysaccharides in targeted drug release systems (Mahto & Mishra, 2019).

Polysaccharide-Based Nanomaterials in Biomedicine

Polysaccharides, due to their abundance and functional groups, can be modified for various biomedical applications. Recent strategies have led to the development of micelles, microgels, hydrogels, and meshes for drug delivery, tissue engineering, and other applications (Wen & Oh, 2014).

Chitosan Nanoparticles for Biocompatibility

Chitosan, an amino polysaccharide, has been modified into nanoparticles showing significant biocompatibility, stability, and non-toxicity. This has implications in medical and pharmaceutical applications where biodegradable and biocompatible materials are essential (Thandapani et al., 2017).

Carbohydrates in Peptide and Protein Design

The redesign of peptide structures using carbohydrates, particularly monosaccharides, produces novel peptides and protein mimetics. These hybrid molecules have properties arising from the combination of structural characteristics of carbohydrates with functional groups of peptides (Jensen & Brask, 2005).

Synthesis of Aminopolysaccharides

The synthesis of new aminopolysaccharides through the polymerization of amino-modified monosaccharides highlights the potential of these compounds in developing novel materials with unique properties (Kadokawa et al., 2000).

Chitin and Chitosan in Polyurethane Applications

Chitin and chitosan, as amino polysaccharides, have been successfully utilized to enhance the bioactive properties of polyurethanes, especially in biomedical applications. This demonstrates the versatility of natural polysaccharides in combination with synthetic materials (Usman et al., 2016).

Mechanism of Action

Target of Action

5-Aminosaccharin, also known as 5-amino-1,1-dioxo-1,2-benzothiazol-3-one, primarily targets the Nicotinamide N-methyltransferase (NNMT) enzyme . NNMT is a key enzyme involved in various cellular processes and has been linked to obesity and type 2 diabetes .

Mode of Action

This compound interacts with its target, the NNMT enzyme, by inhibiting its activity . This inhibition affects the methylation status of histones and DNA, influencing gene expression and cellular metabolism . By modulating the NNMT enzyme, this compound helps in maintaining efficient energy metabolism and preserving muscle mass .

Biochemical Pathways

This compound plays a crucial role in regulating various metabolic pathways within cells . It modulates enzymatic activities involved in energy production, nutrient metabolism, and signaling cascades . The compound also affects the metabolism of essential amino acids like leucine, valine, and isoleucine, influencing their metabolism and promoting anabolic processes crucial for muscle growth and repair .

Pharmacokinetics

It’s known that the compound affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization . In people with diabetes, this compound inhibits certain enzymes involved in glucose metabolism, potentially improving blood sugar control .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on metabolic processes. By altering enzyme activity, this compound changes the rate of biochemical reactions, ultimately influencing the overall metabolic balance . This modulation of enzymatic functions is crucial for regulating energy production and utilization, which is essential for maintaining metabolic homeostasis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that the physiological environment, including the presence of other molecules and cellular conditions, can impact the effectiveness of this compound .

properties

IUPAC Name

5-amino-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLASMNHDRLNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176600
Record name 5-Aminosaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22094-61-7
Record name 5-Aminosaccharin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminosaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Nitro-2-(1-phenyl-1H-tetrazol-5-ylthiomethyl)saccharin (4 g, 9.56 mmol) (Example 11) was dissolved in THF (250 ml) and placed in a Parr shaker bottle. Two spatulas of 10% palladium-on-charcoal catalyst were added under nitrogen, and the mixture was shaken under hydrogen (55 psi) for 2.5 days. The reaction mixture was filtered through Celite diatomaceous earth and filtrate mixed with water and extracted with MDC. The organic layer was dried (Na2SO4), freed of solvent under vacuum, and the resultant yellow foam was sonicated with warm ethanol, cooled and filtered. The desired 5-aminosaccharin derivative, 0.5 g, was isolated as a cream colored solid. FDMS: m/e 388 (M+).
Name
5-Nitro-2-(1-phenyl-1H-tetrazol-5-ylthiomethyl)saccharin
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the taste of 5-Aminosaccharin and related derivatives?

A1: The research paper states that this compound, along with its derivatives like 5-nitrosaccharin, 5-acetamidosaccharin, 2-methyl-5-nitrosaccharin, and 2-ethyl-5-nitrosaccharin, lack the characteristic sweet taste of saccharin. Instead, these compounds were found to be either bitter or tasteless. [] This suggests that the modifications at the 5-position of the saccharin molecule significantly alter its interaction with taste receptors.

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